molecular formula C20H16Cl3N3O B10913548 2-[4-chloro-3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-N-cyclopropylacetamide

2-[4-chloro-3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-N-cyclopropylacetamide

Cat. No.: B10913548
M. Wt: 420.7 g/mol
InChI Key: WGUMEVQTPZCHOA-UHFFFAOYSA-N
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Description

2-[4-CHLORO-3,5-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-N~1~-CYCLOPROPYLACETAMIDE is a complex organic compound characterized by the presence of multiple chlorophenyl groups and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-CHLORO-3,5-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-N~1~-CYCLOPROPYLACETAMIDE typically involves multi-step organic reactionsThe final step involves the acylation of the pyrazole derivative with cyclopropylacetyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-CHLORO-3,5-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-N~1~-CYCLOPROPYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[4-CHLORO-3,5-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-N~1~-CYCLOPROPYLACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-CHLORO-3,5-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-N~1~-CYCLOPROPYLACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-CHLORO-3,5-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-N~1~-CYCLOPROPYLACETAMIDE is unique due to the presence of both chlorophenyl groups and a pyrazole ring, which confer specific chemical and biological properties.

Properties

Molecular Formula

C20H16Cl3N3O

Molecular Weight

420.7 g/mol

IUPAC Name

2-[4-chloro-3,5-bis(4-chlorophenyl)pyrazol-1-yl]-N-cyclopropylacetamide

InChI

InChI=1S/C20H16Cl3N3O/c21-14-5-1-12(2-6-14)19-18(23)20(13-3-7-15(22)8-4-13)26(25-19)11-17(27)24-16-9-10-16/h1-8,16H,9-11H2,(H,24,27)

InChI Key

WGUMEVQTPZCHOA-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CN2C(=C(C(=N2)C3=CC=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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